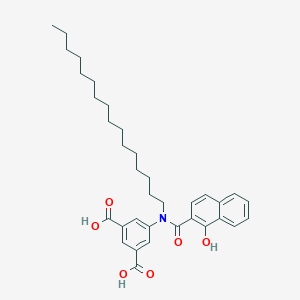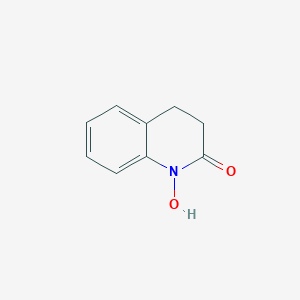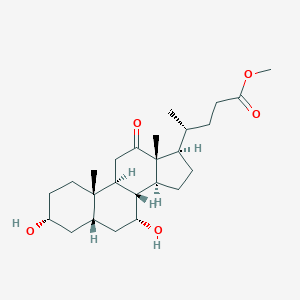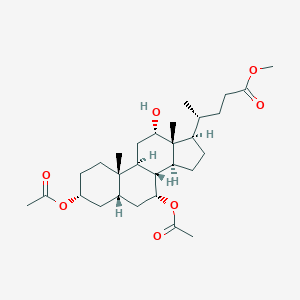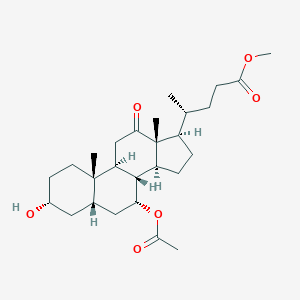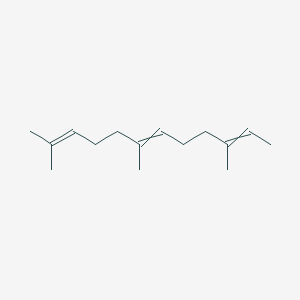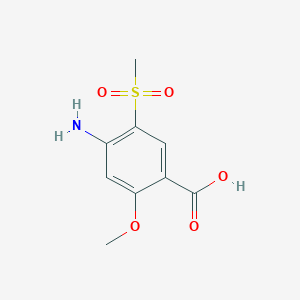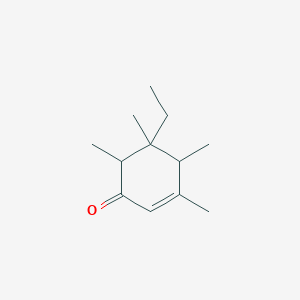
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one, also known as ETCK, is an organic compound that belongs to the family of cyclohexenones. It is a yellowish liquid with a strong, sweet, and floral odor. ETCK is widely used in the fragrance industry as a key ingredient in perfumes and other scented products. In addition to its use in the fragrance industry, ETCK has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one is not fully understood, but it is believed to interact with specific receptors in the olfactory system, resulting in the perception of a sweet, floral odor. 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one may also have other biological effects, including potential antimicrobial and antioxidant properties.
Effets Biochimiques Et Physiologiques
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has antioxidant and anti-inflammatory properties, which may have potential applications in the prevention and treatment of various diseases. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been shown to have antimicrobial properties, particularly against gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has several advantages for use in lab experiments, including its high purity and stability. However, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be difficult to handle due to its strong odor and potential toxicity. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one may be expensive and difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one. One area of interest is the development of new synthetic methods for 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one and related compounds. In addition, further studies are needed to fully understand the mechanism of action of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one and its potential biological effects. Finally, there is potential for the use of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one in various applications, including the development of new fragrances, natural products, and pharmaceuticals.
Méthodes De Synthèse
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be synthesized through several methods, including the oxidation of 5-ethyl-3,4,5,6-tetramethyl-2-cyclohexene-1-ol with chromic acid or potassium permanganate. Another method involves the reaction of 5-ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one with ethylmagnesium bromide followed by hydrolysis. The yield and purity of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be improved through various purification techniques, including distillation and recrystallization.
Applications De Recherche Scientifique
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields. In the field of organic chemistry, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
17369-61-8 |
|---|---|
Nom du produit |
5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)9(3)8(2)7-11(13)10(12)4/h7,9-10H,6H2,1-5H3 |
Clé InChI |
NWRKGLAPSUFTME-UHFFFAOYSA-N |
SMILES |
CCC1(C(C(=CC(=O)C1C)C)C)C |
SMILES canonique |
CCC1(C(C(=CC(=O)C1C)C)C)C |
Autres numéros CAS |
17369-61-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



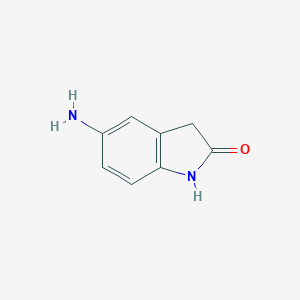
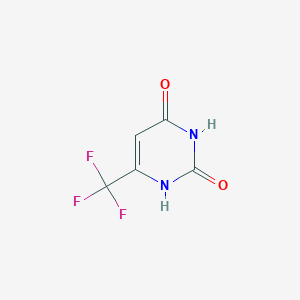

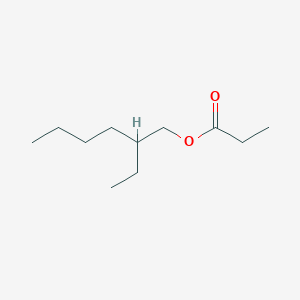
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

